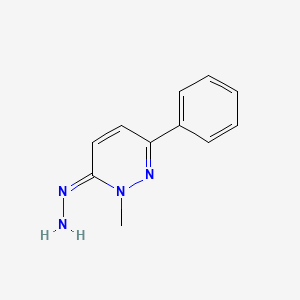
3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI) is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI) typically involves the reaction of 2-methyl-6-phenyl-3(2H)-pyridazinone with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups .
科学的研究の応用
3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products .
作用機序
The mechanism of action of 3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI) involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses .
類似化合物との比較
Similar Compounds
Pyridazine: A similar compound with a pyridazine ring structure.
Pyridazinone: Another compound in the pyridazinone family with different substituents.
Phenylhydrazone: A compound with a hydrazone functional group attached to a phenyl ring.
Uniqueness
3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI) is unique due to its specific combination of a pyridazinone ring with a methyl and phenyl substituent, along with a hydrazone functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H12N4 |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
(Z)-(2-methyl-6-phenylpyridazin-3-ylidene)hydrazine |
InChI |
InChI=1S/C11H12N4/c1-15-11(13-12)8-7-10(14-15)9-5-3-2-4-6-9/h2-8H,12H2,1H3/b13-11- |
InChIキー |
ONLFRQJFPRJLHI-QBFSEMIESA-N |
異性体SMILES |
CN1/C(=N\N)/C=CC(=N1)C2=CC=CC=C2 |
正規SMILES |
CN1C(=NN)C=CC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


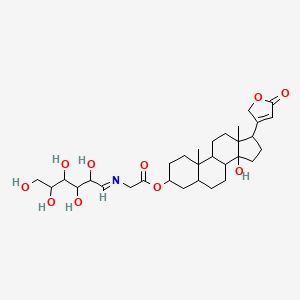
![1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine](/img/structure/B13795789.png)
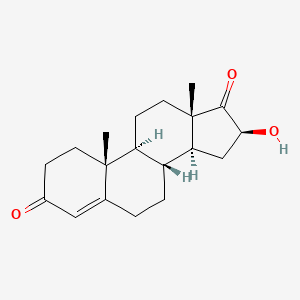
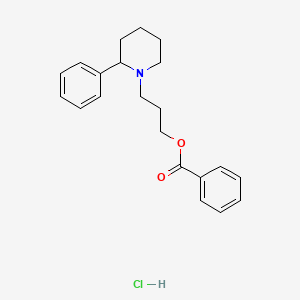
![Tricyclo[6.2.0.03,6]decane](/img/structure/B13795798.png)
![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)
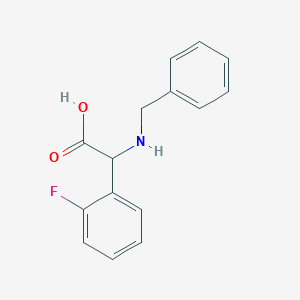
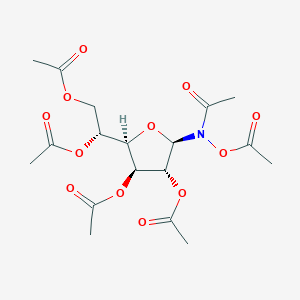

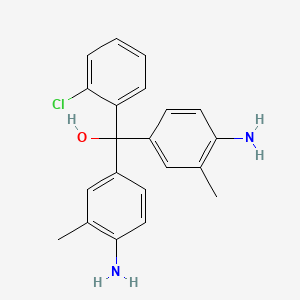
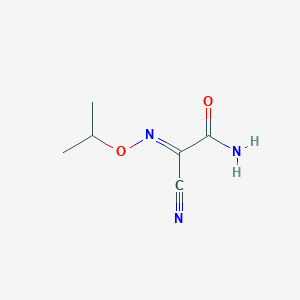
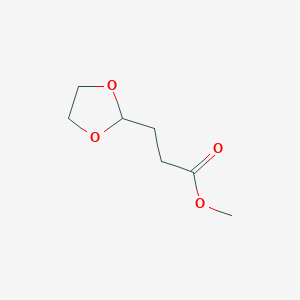
![4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)

